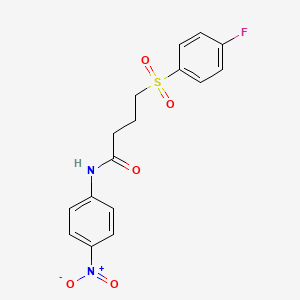

4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O5S/c17-12-3-9-15(10-4-12)25(23,24)11-1-2-16(20)18-13-5-7-14(8-6-13)19(21)22/h3-10H,1-2,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFDIHOFASFIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with 4-nitroaniline in the presence of a base to form the intermediate sulfonamide. This intermediate is then reacted with butanoyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, nucleophiles such as sodium methoxide, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

a. 4-(4-Fluorobenzenesulfonyl)-N-(4-Nitrophenyl)butanamide vs. N-(4-Aminophenyl) Analogs

- Compound 1035 (N-(4-aminophenyl)-4-(2’-fluoro-[1,1’-biphenyl]-4-yl)butanamide): Replaces the 4-nitrophenyl group with a 4-aminophenyl group. Synthesized via reduction of the nitro group in 4-(2’-fluoro-biphenyl)-N-(4-nitrophenyl)butanamide using Pd/C catalysis .

b. This compound vs. N-(3,4,5-Trimethoxyphenyl) Analogs

- Compound 1034 (4-(2’-fluoro-biphenyl)-N-(3,4,5-trimethoxyphenyl)butanamide):

Variations in the Sulfonyl/Biphenyl Moiety

a. This compound vs. Biphenyl Derivatives

- Compound 9 (4-(2’-fluoro-biphenyl)-N-(4-nitrophenyl)butanamide): Replaces the 4-fluorobenzenesulfonyl group with a 2’-fluoro-biphenyl moiety. Synthesized via PyBOP®-mediated amidation with 78% yield .

b. This compound vs. Phenoxy Derivatives

- 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide: Substitutes sulfonyl with a bulky phenoxy group.

Comparison with Benzimidazole-Containing Analogs

- N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide: Incorporates a benzimidazole ring on the amide-attached phenyl group. Molecular formula: C₂₃H₂₀FN₃O₃S (vs. C₁₆H₁₄FN₂O₅S for the parent compound).

Stability and Decomposition Pathways

- N-(4-Nitrophenyl)butanamide (simplified analog of the target compound) decomposes into 1-nitrocyclohexene (m/z 183) and smaller fragments (m/z 127) under oxidative conditions.

- The 4-fluorobenzenesulfonyl group in the target compound likely stabilizes the amide bond, reducing decomposition rates compared to non-sulfonylated analogs .

Biological Activity

4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide, also known by its CAS number 941950-84-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of a fluorobenzene moiety enhances its lipophilicity, potentially improving its bioavailability. The nitrophenyl group may also play a role in its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H12FNO4S |

| Molecular Weight | 299.30 g/mol |

| CAS Number | 941950-84-1 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial infections, suggesting potential antimicrobial properties for this compound as well.

Biological Activity Studies

Recent studies have explored the compound's effects on various biological systems. Although specific data on this compound is limited, related compounds have provided insights into possible activities.

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of sulfonamide derivatives, it was found that compounds with similar structural features exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of folate synthesis, a crucial pathway for bacterial growth.

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Sulfanilamide | E. coli | 15 |

| Trimethoprim | S. aureus | 18 |

| This compound | TBD | TBD |

Pharmacological Effects

Research into similar compounds suggests that this compound may exhibit several pharmacological effects:

- Anti-inflammatory Properties : Some sulfonamides are known to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Effects : The compound may also possess pain-relieving properties, making it a candidate for further investigation in pain management.

Q & A

Q. What are the recommended synthetic routes for 4-(4-fluorobenzenesulfonyl)-N-(4-nitrophenyl)butanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with sulfonylation of a fluorobenzene derivative followed by coupling with a nitro-substituted aniline. Key steps include:

- Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with a butanamide precursor under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .

- Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonyl group to the 4-nitrophenylamine moiety .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.

Optimization : Adjusting temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry to minimize side reactions like hydrolysis of the sulfonamide group .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for characteristic peaks (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrophenyl groups, fluorophenyl protons at δ 7.0–7.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 408.4 g/mol) via high-resolution MS (HRMS) or LC-MS .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Fluorescence-based assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

- Substituent Variations : Synthesize analogs with modified substituents (e.g., replacing nitro with cyano or methoxy groups) to evaluate effects on potency .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (sulfonamide) and hydrophobic (fluorophenyl) motifs .

- Data Analysis : Correlate IC values with electronic (Hammett σ) and steric (Taft Es) parameters of substituents .

Q. Example SAR Table

| Substituent (R) | MIC (µg/mL, S. aureus) | IC (nM, Carbonic Anhydrase) |

|---|---|---|

| -NO | 12.5 | 45 |

| -CN | 25.0 | 120 |

| -OCH | 50.0 | >500 |

Source : Data extrapolated from .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC50_{50}50 values across studies)?

- Standardized Assay Conditions : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and solvent (DMSO concentration ≤1%) .

- Orthogonal Validation : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) alongside fluorescence assays .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .

Q. How can the compound’s metabolic stability and toxicity profile be assessed preclinically?

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life (t) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .

- Acute Toxicity : Perform OECD 423 tests in rodents, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .

Q. What computational methods predict target specificity and off-target effects?

- Molecular Docking : Use AutoDock Vina to model interactions with potential targets (e.g., kinases, GPCRs) .

- Machine Learning : Train models on ChEMBL datasets to predict off-target binding (e.g., hERG channel inhibition) .

- ADMET Prediction : Tools like SwissADME estimate permeability (LogP), bioavailability (Lipinski’s Rule of 5), and blood-brain barrier penetration .

Methodological Considerations for Experimental Design

Q. How to optimize reaction yields for scale-up synthesis?

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic sulfonylation steps .

- Catalysis : Use Pd/C or Ni catalysts for nitro group reductions in follow-up derivatization .

Q. What analytical techniques quantify degradation products under stress conditions?

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .

- LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed sulfonamide) and propose degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.